硝酸リチウム

概要

説明

Lithium nitrate (LiNO3) is a chemical compound that has been studied for various applications, including its role in preventing and mediating the expansion caused by alkali-silica reaction (ASR) in concrete structures . It is also a component in the synthesis of various lithium compounds, which are of increasing importance in energy storage and conversion technologies .

Synthesis Analysis

Lithium nitrate can be synthesized through various methods. For instance, it can be produced by reacting lithium metal with nitrogen, using liquid sodium as a solvent . Additionally, it can be obtained from the reaction of lithium compounds with nitrate sources, as seen in the synthesis of lithium non-stoichiometric materials .

Molecular Structure Analysis

The molecular structure of lithium nitrate has been explored in different contexts. In the case of lithium nitride (α-Li3N), the hexagonal structure has been confirmed, and the presence of Li vacancies at room temperature has been noted . The structure of lithium nitrate trihydrate features a bifurcated hydrogen bond, which significantly influences its vibrational spectrum and hydrogen-bond dynamics .

Chemical Reactions Analysis

Lithium nitrate reacts with ASR gel, leading to significant structural modifications in the ASR products. The treatment with LiNO3 results in the formation of a new amorphous silicate compound that incorporates Li+ ions, which may reduce the tendency of the gel to expand . In the context of lithium non-stoichiometric materials, lithium nitrate is involved in the redox reactions that are crucial for the electrochemical properties of battery materials .

Physical and Chemical Properties Analysis

The solvation of lithium ions in protic ionic liquids has been studied, revealing that lithium cations are solvated by embedding in the polar nanodomains formed by the anions . The physical and chemical properties of lithium nitrate are also influenced by its interactions with other compounds, as seen in the synthesis of various lithium metal oxides . These interactions can affect the electrochemical behavior, crystal structure, and overall performance of the materials in applications such as rechargeable lithium batteries.

科学的研究の応用

リチウム電池のエネルギー貯蔵

LiNO₃は、固体電解質界面(SEI)の制御において重要な役割を果たすことから、リチウム硫黄電池によく知られた添加剤です。これは、ポリ硫化物の酸化還元シャトルを効果的に抑制し、SEIの安定性とサイクル性能を向上させるのに役立ちます 。LiNO₃由来の硝酸イオンは、電池の長寿命化と効率性にとって不可欠な安定したSEI層の形成に寄与しています。

リチウム硫黄電池の安定剤

リチウム硫黄電池へのLiNO₃の添加は、電池の安定性と安全性を損なう一般的な問題であるガス発生を抑制することが示されています 。安定化添加剤として作用することで、LiNO₃はポリ硫化物のシャトルと電解質の分解による悪影響を最小限に抑え、これらの電池の全体的な性能と安全性を向上させます。

太陽エネルギー貯蔵

硝酸リチウムは、太陽エネルギー貯蔵の媒体として提案されています。フレネルレンズを使用して固体のLiNO₃を溶融させることができ、これは「太陽電池」として機能し、貯蔵された熱を後で対流によって再分配することができます 。このアプリケーションは、太陽光が豊富で持続可能なエネルギーソリューションのニーズがある地域にとって特に有望です。

航空宇宙材料

航空宇宙産業では、LiNO₃は、極限条件に耐えることができる材料の開発に貢献するその特性により、用途を見出しています 。その熱安定性と化学安定性により、幅広い温度と圧力において信頼性の高い性能が求められる環境での使用に適しています。

作用機序

Target of Action

Lithium nitrate is an inorganic compound with the formula LiNO3 . It is the lithium salt of nitric acid In the context of lithium-sulfur batteries, lithium nitrate acts as a stabilizing additive .

Mode of Action

Lithium nitrate’s mode of action is largely dependent on its application. In lithium-sulfur batteries, it is used as an electrolyte additive. The prevailing understanding is that lithium nitrate reacts with the metallic lithium anode . This reaction helps to stabilize the battery and improve its performance .

Biochemical Pathways

It is known that lithium has many widely varying biochemical and phenomenological effects, suggesting that a systems biology approach is required to understand its action . Multiple lines of evidence point to lithium as a significant factor in the development of neurodegenerative disease .

Pharmacokinetics

The pharmacokinetics of lithium, in general, is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window . .

Result of Action

The result of lithium nitrate’s action is largely dependent on its application. In lithium-sulfur batteries, lithium nitrate helps to reduce gassing, a common issue in these batteries . This results in improved stability and performance of the battery .

Action Environment

The action environment of lithium nitrate can influence its efficacy and stability. For instance, in the context of thermal storage, the hydrated form of lithium nitrate, lithium nitrate trihydrate, can be used for thermal energy storage at its melt temperature of 303.3 K . This property has led to proposals of using lithium nitrate as a medium to store heat collected from the sun for cooking .

Safety and Hazards

将来の方向性

Lithium Nitrate has been proposed as a medium to store heat collected from the sun for cooking . A Fresnel lens would be used to melt solid lithium nitrate, which would then function as a “solar battery”, allowing heat to be redistributed later by convection . Lithium-ion batteries are also a significant area of research, with lithium nitrate playing a crucial role .

特性

IUPAC Name |

lithium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.NO3/c;2-1(3)4/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPYXGDZVMZOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

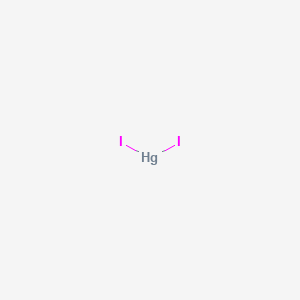

[Li+].[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiNO3 | |

| Record name | lithium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884437 | |

| Record name | Nitric acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium nitrate appears as a white to light yellow colored crystalline solid. Denser than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. May cause the acceleration of the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion., Liquid; NKRA, Colorless deliquescent solid; [Merck Index] White to light yellow deliquescent solid; [CAMEO] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | LITHIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14743 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7790-69-4 | |

| Record name | LITHIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68XG6U4533 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)